molecular formula C11H15N3S B3404709 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine CAS No. 1250017-10-7

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine

Cat. No.: B3404709
CAS No.: 1250017-10-7
M. Wt: 221.32
InChI Key: SBHNIUMJEHAIPO-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine is a compound that features a pyrazole ring and a thiophene ring connected via an ethanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Linking the Rings: The final step involves the formation of the ethanamine linker, which can be achieved through a nucleophilic substitution reaction where the pyrazole and thiophene rings are connected via an ethanamine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be used in the development of organic semiconductors or conductive polymers.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)furan

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine is unique due to the presence of both a pyrazole and a thiophene ring, which imparts distinct electronic and steric properties. This combination can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-8-5-9(2)14(13-8)11(6-12)10-3-4-15-7-10/h3-5,7,11H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHNIUMJEHAIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CN)C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine
Reactant of Route 2
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine
Reactant of Route 3
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine
Reactant of Route 4
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine
Reactant of Route 5
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine
Reactant of Route 6
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine

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